Chemical Structure Analysis & Validation Protocol: 4'-Bromo-3-(2-thiomethylphenyl)propiophenone
Chemical Structure Analysis & Validation Protocol: 4'-Bromo-3-(2-thiomethylphenyl)propiophenone
Executive Summary & Structural Definition
This technical guide provides a comprehensive structural analysis and validation protocol for 4'-Bromo-3-(2-thiomethylphenyl)propiophenone (Systematic Name: 1-(4-bromophenyl)-3-(2-(methylthio)phenyl)propan-1-one).
As a functionalized dihydrochalcone, this molecule represents a critical "privileged scaffold" in drug discovery, particularly for kinase inhibitors and SGLT2 modulation. The presence of the 4-bromophenyl moiety allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the ortho-thiomethyl group serves as a latent sulfoxide/sulfone pharmacophore or a metabolic handle.
Chemical Identity
| Parameter | Specification |
| Molecular Formula | |
| Molecular Weight | 335.26 g/mol |
| Exact Mass | 334.00 (dominant |
| Core Scaffold | Dihydrochalcone (1,3-diarylpropan-1-one) |
| Key Functionalities | Aryl Bromide, Aryl Ketone, Thioether |
Synthetic Pathway & Reaction Logic
To validate the structure, one must understand its genesis. The most robust synthesis involves the catalytic hydrogenation of the corresponding chalcone or a Friedel-Crafts acylation. We prioritize the Friedel-Crafts approach for regiochemical certainty.
Reaction Scheme Logic
-
Precursor A: 4-Bromobenzene (solvent/reactant) or 4-Bromobenzoyl chloride.
-
Precursor B: 3-(2-(methylthio)phenyl)propanoic acid (or its acyl chloride).
-
Catalyst:
(Lewis Acid).
Note: Direct acylation of thioethers requires care to avoid sulfur poisoning of the catalyst or S-alkylation. A milder approach involves the hydrogenation of the chalcone derived from 4-bromoacetophenone and 2-(methylthio)benzaldehyde.
Figure 1: Preferred synthetic route via Chalcone reduction to ensure structural fidelity of the propyl linker.
Spectroscopic Elucidation (The Core)
The validation of this structure relies on three pillars: Isotopic Patterning (MS) , Connectivity (NMR) , and Functional Group Verification (IR) .
A. Mass Spectrometry (MS) Analysis
The presence of Bromine provides a self-validating isotopic signature.
-
Ionization Mode: ESI+ (Electrospray Ionization).
-
Characteristic Pattern: The molecular ion (
) will appear as a doublet separated by 2 amu with a nearly 1:1 intensity ratio due to naturally occurring (50.7%) and (49.3%). -
Fragmentation:
-
m/z 334/336:
-
m/z 183/185: 4-Bromobenzoyl cation (
) — Diagnostic cleavage alpha to carbonyl. -
m/z 151: Tropylium-like ion from the thiomethylphenyl moiety (
).
-
B. Nuclear Magnetic Resonance (NMR) Profiling
This is the definitive proof of structure. We expect two distinct spin systems separated by the aliphatic linker.
H NMR (400 MHz,
) - Predicted Shifts
| Position | Multiplicity | Integral | Assignment Logic | |
| S-Me | 2.45 | Singlet | 3H | Characteristic S-Methyl resonance. |
| 3.05 | Triplet ( | 2H | Benzylic methylene (Ring B). | |
| 3.25 | Triplet ( | 2H | Deshielded by carbonyl (Ring A). | |
| Ring B (Ar-H) | 7.10 - 7.35 | Multiplet | 4H | 1,2-disubstituted ring; complex overlap. |
| Ring A (H-meta) | 7.60 | Doublet ( | 2H | Ortho to Br; part of AA'BB' system. |
| Ring A (H-ortho) | 7.82 | Doublet ( | 2H | Ortho to Carbonyl; deshielded anisotropic effect. |
C NMR Validation
-
Carbonyl (C=O): ~198 ppm (Ketone).
-
Aromatic C-Br: ~128 ppm.
-
Aromatic C-S: ~138 ppm.
-
Aliphatic Linker: Two distinct signals at ~40 ppm (
) and ~30 ppm ( ).
C. Infrared Spectroscopy (FT-IR)
-
:
(Aryl ketone, slightly lower than alkyl ketones due to conjugation). -
:
(Strong band). -
(Aliphatic):
.
Visualization of Structural Connectivity
To confirm the linkage between the two aromatic domains, HMBC (Heteronuclear Multiple Bond Correlation) is required. The diagram below illustrates the critical long-range couplings that prove the molecule is "stitched" together correctly.
Figure 2: Key HMBC (Red/Dashed) and COSY (Green/Solid) correlations required to validate the propyl linker connectivity.
Quality Control & Impurity Profiling
In a drug development context, purity is paramount.
HPLC Method Parameters (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic required due to lipophilicity of Br and SMe groups).
-
Detection: UV at 254 nm (Benzoyl absorption).
Potential Impurities
-
Des-bromo analog: Result of over-reduction during hydrogenation (if Pd/C is used too aggressively).
-
Sulfoxide (
): Oxidation byproduct upon air exposure. Monitor via M+16 peak in MS.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on interpreting AA'BB' systems and isotope patterns).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Friedel-Crafts and Chalcone synthesis).
-
Patonay, T., & Lévai, A. (2001). "Synthesis and transformations of dihydrochalcones." Studies in Natural Products Chemistry, 25, 517-564. (Review of dihydrochalcone chemistry).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for calculating chemical shifts of substituted aromatics).
